An In-Depth Technical Guide to the Spectral Data of 1-Ethyl-1H-pyrrole-2-carbaldehyde
An In-Depth Technical Guide to the Spectral Data of 1-Ethyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for 1-Ethyl-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. This document outlines the key spectroscopic characteristics of the molecule, provides detailed experimental protocols for its synthesis and data acquisition, and presents the data in a clear, comparative format.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data for 1-Ethyl-1H-pyrrole-2-carbaldehyde, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.52 | s | - | H-6 (Aldehyde) |
| 7.05 | dd | 2.6, 1.8 | H-5 |
| 6.88 | dd | 4.0, 1.8 | H-3 |
| 6.18 | dd | 4.0, 2.6 | H-4 |
| 4.25 | q | 7.3 | H-7 (Methylene) |
| 1.45 | t | 7.3 | H-8 (Methyl) |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 179.5 | C-6 (Aldehyde Carbonyl) |
| 132.8 | C-2 |
| 125.0 | C-5 |
| 120.9 | C-3 |
| 109.3 | C-4 |
| 43.8 | C-7 (Methylene) |
| 15.7 | C-8 (Methyl) |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2978 | Medium | C-H stretch (Aliphatic) |
| 2875 | Medium | C-H stretch (Aldehyde) |
| 1665 | Strong | C=O stretch (Aldehyde) |
| 1530 | Strong | C=C stretch (Pyrrole ring) |
| 1465 | Medium | C-H bend (Aliphatic) |
| 1410 | Strong | C-N stretch (Pyrrole ring) |
| 745 | Strong | C-H out-of-plane bend (Pyrrole ring) |
Sample preparation: Thin film.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 123 | 100 | [M]⁺ (Molecular Ion) |
| 122 | 95 | [M-H]⁺ |
| 94 | 85 | [M-CHO]⁺ |
| 79 | 50 | [C₅H₅N]⁺ |
| 67 | 40 | [C₄H₅N]⁺ |
Ionization method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
Detailed methodologies for the synthesis of 1-Ethyl-1H-pyrrole-2-carbaldehyde and the acquisition of its spectral data are provided below.
Synthesis of 1-Ethyl-1H-pyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Materials:
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1-Ethylpyrrole
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Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Ice bath
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Rotary evaporator
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Silica gel for column chromatography
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Hexane and Ethyl Acetate (for chromatography)
Procedure:
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In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, phosphorus oxychloride (1.1 equivalents) is added dropwise to anhydrous DMF (3 equivalents) at 0°C with constant stirring.
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The mixture is stirred for an additional 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.
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A solution of 1-ethylpyrrole (1 equivalent) in anhydrous DCM is then added dropwise to the reaction mixture at 0°C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
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The mixture is stirred until the evolution of gas ceases. The aqueous layer is then extracted three times with dichloromethane.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
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The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford 1-Ethyl-1H-pyrrole-2-carbaldehyde as a pale yellow oil.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Instrumentation: A 400 MHz NMR spectrometer.
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Sample Preparation: Approximately 10-20 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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¹H NMR Acquisition: Standard proton NMR spectra were acquired with a pulse angle of 30°, a relaxation delay of 1.0 s, and 16 scans.
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¹³C NMR Acquisition: Proton-decoupled carbon NMR spectra were acquired with a pulse angle of 45°, a relaxation delay of 2.0 s, and a spectral width of 200 ppm. The number of scans was typically between 512 and 1024 to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy:
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation: A drop of the neat liquid sample was placed between two sodium chloride (NaCl) plates to form a thin film.
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Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded prior to the sample analysis and subtracted from the sample spectrum.
Mass Spectrometry (MS):
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Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
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Sample Introduction: A dilute solution of the sample in dichloromethane was injected into the GC inlet.
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GC Conditions: A non-polar capillary column (e.g., DB-5ms) was used. The oven temperature was programmed to ramp from 50°C to 250°C at a rate of 10°C/min.
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MS Conditions: The mass spectrometer was operated in EI mode at 70 eV. The mass range scanned was m/z 40-400.
Data Analysis and Interpretation Workflow
The following diagram illustrates the logical workflow for the analysis of the spectral data of 1-Ethyl-1H-pyrrole-2-carbaldehyde.
